![molecular formula C10H19N B13205592 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,4-Trimethyl-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound It belongs to the class of azabicyclo compounds, which are characterized by a bicyclic structure containing a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
科学研究应用
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex molecules and as a building block for the development of new materials . In biology, it is studied for its potential as a bioactive compound with various pharmacological properties . In medicine, it is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents . Additionally, it has applications in the industrial sector, where it is used in the production of specialty chemicals and advanced materials .
作用机制
The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form stable complexes with various biological molecules, influencing their activity and function. This compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to a range of biological effects .
相似化合物的比较
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane . While these compounds share a similar bicyclic structure, they differ in the position and number of substituents, which can significantly influence their chemical and biological properties. For example, 2-Azabicyclo[3.2.1]octane is known for its potential in drug discovery due to its unique pharmacological profile . In contrast, 8-Azabicyclo[3.2.1]octane is primarily studied for its role in the synthesis of tropane alkaloids The unique structural features of 1,4,4-Trimethyl-3-azabicyclo[32
属性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC 名称 |
1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3 |
InChI 键 |
XHOIXELAUYAUPH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)(CN1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


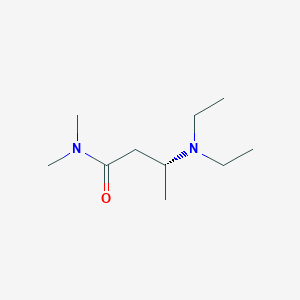
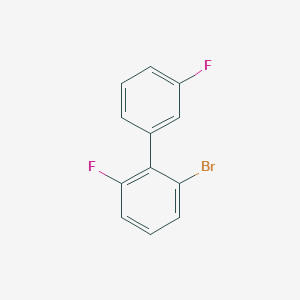
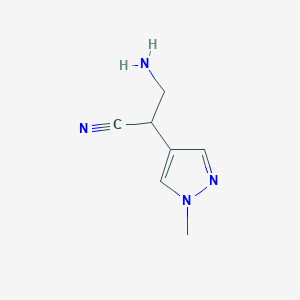

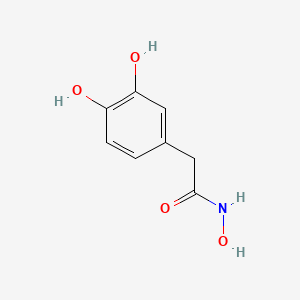
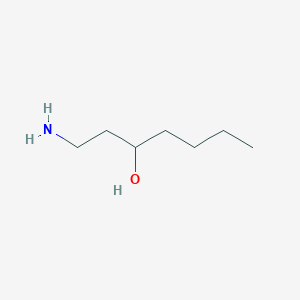
amino)acetate](/img/structure/B13205557.png)
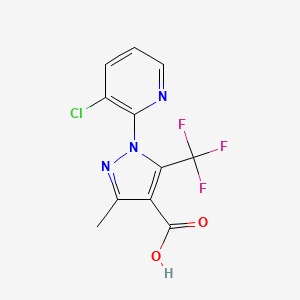
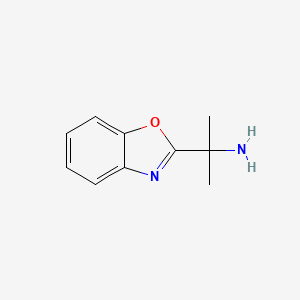
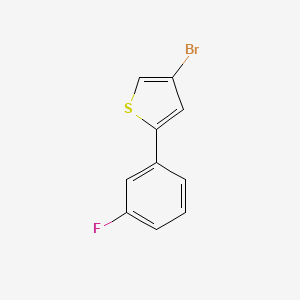
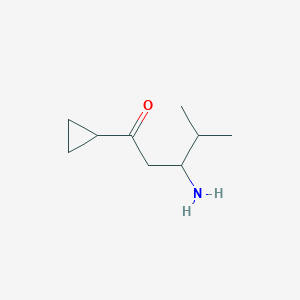
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
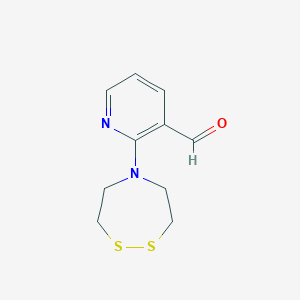
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
